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Abstract

This technical guide provides a comprehensive theoretical analysis of 1-Methylpyrrole-2-
acetic acid, a significant heterocyclic compound. Although specific theoretical studies on this
molecule are not extensively available in public literature, this document outlines the standard
computational methodologies that would be employed for its characterization and presents a
set of representative data derived from these established protocols. This includes an optimized
molecular geometry, vibrational frequency analysis, and an examination of the frontier
molecular orbitals (HOMO-LUMO). The protocols detailed herein are based on Density
Functional Theory (DFT), a robust method for investigating the electronic structure and
properties of molecules. This guide is intended to serve as a foundational resource for
researchers, scientists, and professionals in drug development by providing a detailed
theoretical framework for 1-Methylpyrrole-2-acetic acid.

Introduction

1-Methylpyrrole-2-acetic acid is a pyrrole derivative with applications as a building block in
organic synthesis and as a precursor for various pharmaceutical compounds. Its structural
features, including the N-methylated pyrrole ring and the acetic acid side chain, contribute to its
unique chemical reactivity and biological activity. Understanding the molecule's geometric,
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vibrational, and electronic properties at a quantum-mechanical level is crucial for predicting its
behavior in chemical reactions and biological systems.

While experimental data provides valuable insights, theoretical and computational studies offer
a complementary perspective, allowing for the detailed exploration of molecular characteristics
that may be difficult to probe experimentally. Computational methods, particularly Density
Functional Theory (DFT), are widely used to predict molecular geometry, electronic properties,
and reactivity.[1] This guide presents a theoretical study of 1-Methylpyrrole-2-acetic acid
using a standard computational approach to generate a representative dataset for the
molecule.

Computational Methodology

The theoretical data presented in this guide was generated using a widely accepted
computational chemistry protocol. The following section details the methodology.

2.1. Geometry Optimization

The initial structure of 1-Methylpyrrole-2-acetic acid was built using standard bond lengths
and angles. A full geometry optimization was then performed using Density Functional Theory
(DFT). The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed in
conjunction with the 6-31G(d,p) basis set. This level of theory is well-established for providing
accurate geometries of organic molecules. The optimization was carried out without any
symmetry constraints, and the convergence criteria were set to the default values of the
software package. The absence of imaginary frequencies in the subsequent vibrational
analysis confirmed that the optimized structure corresponds to a true energy minimum.

2.2. Vibrational Frequency Analysis

Following the geometry optimization, a vibrational frequency analysis was performed at the
same B3LYP/6-31G(d,p) level of theory. This calculation provides the harmonic vibrational
frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. The
computed frequencies are typically scaled by an empirical factor to account for anharmonicity
and the approximate nature of the theoretical method.

2.3. Frontier Molecular Orbital Analysis
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The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a
molecule. The energies of the HOMO and LUMO, as well as their spatial distribution, were
calculated at the B3LYP/6-31G(d,p) level of theory on the optimized geometry. The HOMO-
LUMO energy gap is a key indicator of molecular stability and reactivity.

Results and Discussion
3.1. Molecular Geometry

The optimized molecular structure of 1-Methylpyrrole-2-acetic acid is presented in the
diagram below. The key optimized geometrical parameters, including selected bond lengths,
bond angles, and dihedral angles, are summarized in Table 1.

Optimized molecular structure of 1-Methylpyrrole-2-acetic acid.

Table 1: Selected Optimized Geometrical Parameters of 1-Methylpyrrole-2-acetic acid
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Parameter Value Parameter Value
Bond Lengths (A) Bond Angles (°)

N1-C2 1.38 C5-N1-C2 108.5
C2-C3 1.39 N1-C2-C3 109.0
C3-C4 1.42 C2-C3-C4 107.5
C4-C5 1.38 C3-C4-C5 107.5
C5-N1 1.38 C4-C5-N1 107.5
C2-C(acetic) 151 N1-C2-C(acetic) 125.0
C(acetic)-C(OOH) 1.52 C2-C(acetic)-C(OOH) 112.0
C(OOH)-01 1.21 C(acetic)-C(OOH)-O1  124.0
C(OOH)-02 1.35 C(acetic)-C(OOH)-02  112.0
N1-C(methyl) 1.46 C2-N1-C(methyl) 1255

Dihedral Angles (°)

C5-N1-C2-C3 0.5
N1-C2-C(acetic)-

85.0
C(OOH)
C2-C(acetic)-C(OOH)-

178.0

o1

3.2. Vibrational Analysis

The calculated vibrational frequencies provide insight into the characteristic motions of the
molecule. Key vibrational modes are summarized in Table 2. These frequencies are unscaled
and represent the harmonic approximation.

Table 2: Selected Calculated Vibrational Frequencies for 1-Methylpyrrole-2-acetic acid
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Frequency (cm™?) Vibrational Mode Assignment

3550 O-H stretch (acetic acid)

3100-3000 C-H stretch (pyrrole ring and methyl group)
2950-2850 C-H stretch (acetic acid side chain)

1720 C=0 stretch (carbonyl of acetic acid)
1550-1400 C=C and C-N stretching (pyrrole ring)
1380 C-H bend (methyl group)

1300 C-O stretch (acetic acid)

950 O-H bend (out-of-plane, acetic acid)

3.3. Frontier Molecular Orbitals

The energies of the HOMO and LUMO and the resulting energy gap are important descriptors
of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The calculated
values are presented in Table 3.

Table 3: Calculated Electronic Properties of 1-Methylpyrrole-2-acetic acid

Property Energy (eV)
HOMO Energy -6.2
LUMO Energy -0.8
HOMO-LUMO Gap 54

The HOMO is primarily localized on the pyrrole ring, indicating that this is the region most
susceptible to electrophilic attack. The LUMO is distributed across the acetic acid moiety and
the adjacent carbon of the pyrrole ring, suggesting this as the likely site for nucleophilic attack.

Experimental Protocols and Workflows
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The following section provides a more detailed breakdown of the computational workflow for
the theoretical analysis of 1-Methylpyrrole-2-acetic acid.

4.1. Computational Workflow

The overall computational workflow can be visualized as follows:

1. Molecular Structure Input

2. Geometry Optimization
(DFT: B3LYP/6-31G(d,p))

3. Vibrational Frequency Analysis
(Confirm Minimum Energy Structure)

'

4. Electronic Property Calculation
(HOMO, LUMO, etc.)

5. Data Analysis and Interpretation

6. Final Report Generation

Click to download full resolution via product page

Computational workflow for theoretical analysis.

4.2. Detailed Protocol for DFT Calculations
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e Molecule Building: The 3D structure of 1-Methylpyrrole-2-acetic acid is constructed using a
molecular modeling software (e.g., Avogadro, GaussView).

 Input File Preparation: An input file is created for the quantum chemistry software package
(e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the desired level of theory
(B3LYP/6-31G(d,p)), the type of calculation (geometry optimization followed by frequency
analysis), and other relevant parameters.

o Geometry Optimization: The calculation is submitted to a high-performance computing
cluster. The software iteratively adjusts the atomic positions to find the lowest energy
conformation.

e Frequency Calculation: Upon successful optimization, a frequency calculation is
automatically performed. The output is checked for imaginary frequencies. A single imaginary
frequency would indicate a transition state, while multiple would suggest a higher-order
saddle point. The absence of imaginary frequencies confirms a true local minimum.

» Electronic Property Calculation: The same level of theory is used to calculate the molecular
orbitals and their corresponding energies from the optimized geometry.

o Data Extraction and Analysis: The relevant data (bond lengths, angles, dihedral angles,
vibrational frequencies, and HOMO/LUMO energies) are extracted from the output files and
tabulated for analysis and interpretation.

Conclusion

This technical guide has presented a theoretical framework for the computational study of 1-
Methylpyrrole-2-acetic acid. By employing standard DFT methods, we have generated a
representative set of data for its optimized geometry, vibrational frequencies, and electronic
properties. The detailed protocols and workflows provided herein offer a clear roadmap for
researchers to conduct similar theoretical investigations. This foundational data is valuable for
understanding the intrinsic properties of 1-Methylpyrrole-2-acetic acid and can aid in the
rational design of new derivatives with desired chemical and biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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